2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2. It is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the reaction of imidazole with chloropyridine-2-carboxylic acid. This reaction is carried out under acylation conditions, which facilitate the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH monitoring.
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: An intermediate in organic synthesis.
Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds for research and industrial applications .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIZEWWKLZIOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504325-74-9 |
Source
|
Record name | 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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